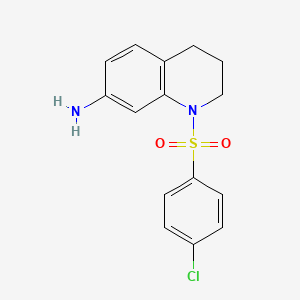
6-(Phenylamino)pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylamino)pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylamino)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with phenylamine under specific conditions. One common method includes the cyclization of phenylhydrazine with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Phenylamino)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
6-(Phenylamino)pyridazine-3-carboxylic acid has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-(Phenylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the phenylamino and carboxylic acid groups.
Pyridazinone: A derivative with a keto group at the 3-position, known for its diverse pharmacological activities.
Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring, similar to 6-(Phenylamino)pyridazine-3-carboxylic acid but lacking the carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenylamino and carboxylic acid groups enhances its potential for forming diverse interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
6-anilinopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIBTRHOBCJKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B7793121.png)

![3-[(3-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793131.png)
![3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7793137.png)




![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B7793175.png)



![[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine](/img/structure/B7793223.png)
![8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid](/img/structure/B7793235.png)
